N-(3,5-dimethoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide N-(3,5-dimethoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 898344-33-7
VCID: VC6896463
InChI: InChI=1S/C28H26N2O5/c1-17-5-8-19(9-6-17)27(32)24-15-30(25-10-7-18(2)11-23(25)28(24)33)16-26(31)29-20-12-21(34-3)14-22(13-20)35-4/h5-15H,16H2,1-4H3,(H,29,31)
SMILES: CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC(=CC(=C4)OC)OC
Molecular Formula: C28H26N2O5
Molecular Weight: 470.525

N-(3,5-dimethoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

CAS No.: 898344-33-7

Cat. No.: VC6896463

Molecular Formula: C28H26N2O5

Molecular Weight: 470.525

* For research use only. Not for human or veterinary use.

N-(3,5-dimethoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide - 898344-33-7

Specification

CAS No. 898344-33-7
Molecular Formula C28H26N2O5
Molecular Weight 470.525
IUPAC Name N-(3,5-dimethoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Standard InChI InChI=1S/C28H26N2O5/c1-17-5-8-19(9-6-17)27(32)24-15-30(25-10-7-18(2)11-23(25)28(24)33)16-26(31)29-20-12-21(34-3)14-22(13-20)35-4/h5-15H,16H2,1-4H3,(H,29,31)
Standard InChI Key CSFUGPOROZGWKB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC(=CC(=C4)OC)OC

Introduction

Synthesis and Preparation

The synthesis of quinoline derivatives often involves multi-step reactions, including condensation reactions and cyclization processes. For example, the preparation of similar compounds might start with the reaction of an aniline derivative with a suitable carbonyl compound, followed by cyclization to form the quinoline ring.

Biological Activities

Quinoline derivatives are known for their diverse biological activities:

  • Anti-inflammatory Activity: Some quinoline compounds have been shown to inhibit enzymes involved in inflammation, such as COX-2.

  • Antimicrobial Activity: These compounds can exhibit antibacterial and antifungal properties by disrupting microbial cell membranes or interfering with essential enzymes.

  • Anticancer Activity: Quinolines have been studied for their potential to inhibit cancer cell growth by interacting with DNA or disrupting cellular pathways.

Research Findings

While specific research findings on N-(3,5-dimethoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide are not available, studies on similar quinoline derivatives provide valuable insights into their potential applications:

CompoundBiological ActivityMechanism
Quinoline DerivativesAnti-inflammatoryInhibition of COX-2 enzyme
Quinoline DerivativesAntimicrobialDisruption of microbial cell membranes
Quinoline DerivativesAnticancerInteraction with DNA or disruption of cellular pathways

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator